molecular formula C14H21N3O3 B4322649 methyl 1-[2-(cycloheptylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate

methyl 1-[2-(cycloheptylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate

Cat. No.: B4322649
M. Wt: 279.33 g/mol
InChI Key: ROEAJGRTMQGZRW-UHFFFAOYSA-N
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Description

Methyl 1-[2-(cycloheptylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrazole ring, a cycloheptylamino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(cycloheptylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cycloheptylamino group: This step involves the reaction of the pyrazole intermediate with cycloheptylamine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(cycloheptylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or esters.

Scientific Research Applications

Methyl 1-[2-(cycloheptylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1-[2-(cycloheptylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indole-3-carboxylate: Similar structure but with an indole ring instead of a pyrazole ring.

    Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate: Contains a thiazole ring and a chloro substituent.

Uniqueness

Methyl 1-[2-(cycloheptylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-[2-(cycloheptylamino)-2-oxoethyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-20-14(19)12-8-9-17(16-12)10-13(18)15-11-6-4-2-3-5-7-11/h8-9,11H,2-7,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAJGRTMQGZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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